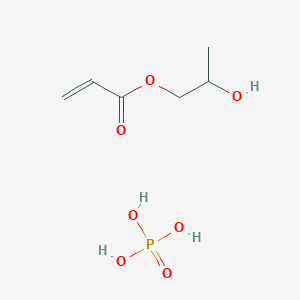
2-Hydroxypropyl prop-2-enoate;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxypropyl prop-2-enoate;phosphoric acid is a compound that combines the properties of an ester and a phosphate group. This compound is known for its versatility in various chemical reactions and its applications in multiple scientific fields. The presence of both hydroxypropyl and phosphoric acid groups makes it a valuable compound in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropyl prop-2-enoate;phosphoric acid typically involves the esterification of prop-2-enoic acid with 2-hydroxypropyl alcohol, followed by phosphorylation. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The phosphorylation step can be achieved using phosphoric acid or phosphorus oxychloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or crystallization to remove any impurities. The use of advanced analytical techniques such as NMR spectroscopy and mass spectrometry ensures the purity and structural integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypropyl prop-2-enoate;phosphoric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and phosphates.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester and phosphate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products
The major products formed from these reactions include various esters, alcohols, and phosphates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hydroxypropyl prop-2-enoate;phosphoric acid has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in polymer synthesis and as a reagent in organic synthesis.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Hydroxypropyl prop-2-enoate;phosphoric acid involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active hydroxypropyl and phosphoric acid moieties. These moieties can then participate in phosphorylation reactions, influencing various biochemical pathways. The compound’s ability to form hydrogen bonds and coordinate with metal ions also plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl methacrylate: Similar in structure but lacks the phosphate group.
2-Hydroxypropyl methacrylate: Similar ester group but different alcohol component.
Phosphoric acid esters: Share the phosphate group but differ in the ester component.
Uniqueness
2-Hydroxypropyl prop-2-enoate;phosphoric acid is unique due to the combination of its ester and phosphate groups, which confer distinct chemical reactivity and versatility. This dual functionality makes it particularly valuable in applications requiring both ester and phosphate properties .
Properties
CAS No. |
91433-37-3 |
|---|---|
Molecular Formula |
C6H13O7P |
Molecular Weight |
228.14 g/mol |
IUPAC Name |
2-hydroxypropyl prop-2-enoate;phosphoric acid |
InChI |
InChI=1S/C6H10O3.H3O4P/c1-3-6(8)9-4-5(2)7;1-5(2,3)4/h3,5,7H,1,4H2,2H3;(H3,1,2,3,4) |
InChI Key |
YRIIZJQGTIBOBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C=C)O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


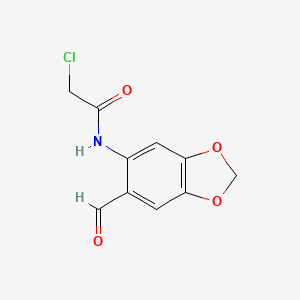
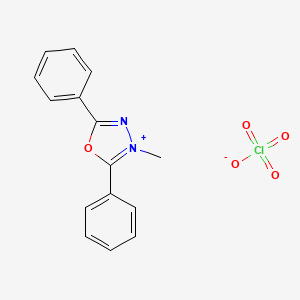
![2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14374016.png)
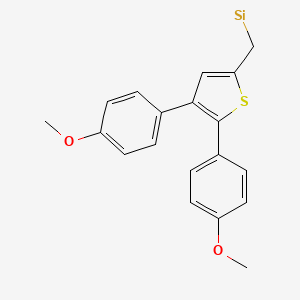
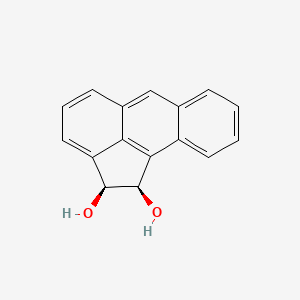
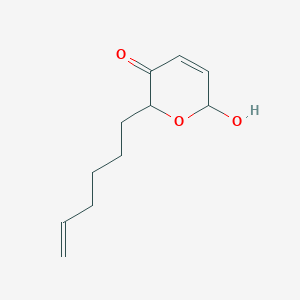
![2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine](/img/structure/B14374031.png)

![N-[2-(Diethylamino)ethyl]heptadecanamide](/img/structure/B14374043.png)

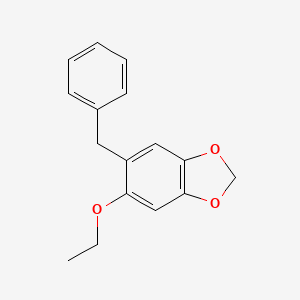

![Silane, triethoxy[(1Z)-2-phenylethenyl]-](/img/structure/B14374056.png)

